molecular formula C12H12N2O B8173406 2-Methoxy-3-(pyridin-4-yl)aniline

2-Methoxy-3-(pyridin-4-yl)aniline

Cat. No.: B8173406
M. Wt: 200.24 g/mol
InChI Key: ACAXVTRYZASKMZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the second position and a pyridin-4-yl group at the third position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated aniline derivative under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitroanilines or halogenated anilines.

Scientific Research Applications

2-Methoxy-3-(pyridin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy and pyridin-4-yl groups can enhance its binding affinity and specificity through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(pyridin-3-yl)aniline
  • 2-Methoxy-3-(pyridin-2-yl)aniline
  • 2-Methoxy-3-(pyridin-5-yl)aniline

Uniqueness

2-Methoxy-3-(pyridin-4-yl)aniline is unique due to the specific positioning of the methoxy and pyridin-4-yl groups, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

IUPAC Name

2-methoxy-3-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-10(3-2-4-11(12)13)9-5-7-14-8-6-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAXVTRYZASKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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